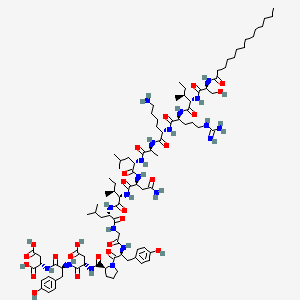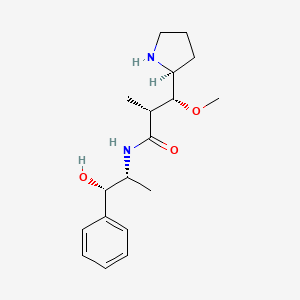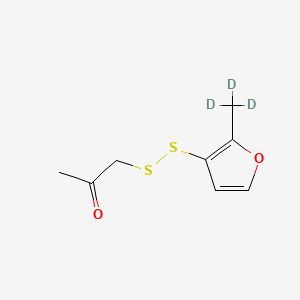
(2-Methyl-3-furanyl)-dithio-2-propanone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a furan ring substituted with a methyl group and a dithio group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 typically involves the reaction of 2-methyl-3-furanthiol with a suitable alkylating agent such as methyl iodide or dimethyl carbonate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio group to thiols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the furan ring .
Applications De Recherche Scientifique
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 involves its interaction with molecular targets such as enzymes and receptors. The dithio group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. The furan ring can participate in various non-covalent interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-furanthiol acetate
- 3-[(2-Methyl-3-furanyl)thio]-4-heptanone
- Methyl 2-methyl-3-furyl disulfide
Uniqueness
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 is unique due to its specific combination of a furan ring with a dithio group attached to a propanone backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H10O2S2 |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
1-[[2-(trideuteriomethyl)furan-3-yl]disulfanyl]propan-2-one |
InChI |
InChI=1S/C8H10O2S2/c1-6(9)5-11-12-8-3-4-10-7(8)2/h3-4H,5H2,1-2H3/i2D3 |
Clé InChI |
FAADBRMWDANEGB-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C=CO1)SSCC(=O)C |
SMILES canonique |
CC1=C(C=CO1)SSCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


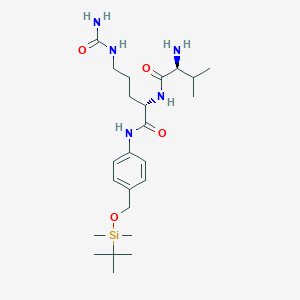
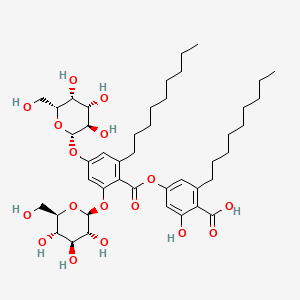
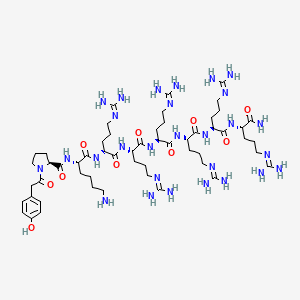


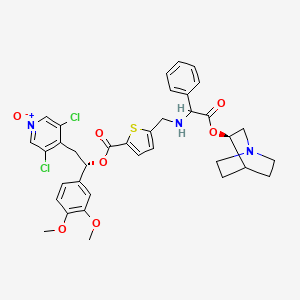
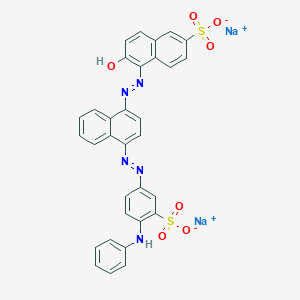
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
